(1,5-Naphthyridin-3-yl)methanol
Overview
Description
“(1,5-Naphthyridin-3-yl)methanol” is a heterocyclic compound with the empirical formula C9H8N2O and a molecular weight of 160.17 . It is a solid substance and is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “(1,5-Naphthyridin-3-yl)methanol”, has been a subject of research for many years . Various strategies have been employed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes . A novel synthetic route of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine, which involves a Friedlander synthesis, has been reported .Molecular Structure Analysis
The molecular structure of “(1,5-Naphthyridin-3-yl)methanol” consists of a naphthyridine ring attached to a methanol group . The naphthyridine ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements. In this case, the ring contains carbon and nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “(1,5-Naphthyridin-3-yl)methanol”, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
“(1,5-Naphthyridin-3-yl)methanol” is a solid substance . Its empirical formula is C9H8N2O and it has a molecular weight of 160.17 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
(1,5-Naphthyridin-3-yl)methanol plays a role in the synthesis of various heterocyclic compounds. For instance, it's used in the synthesis of thiazolo[3,2-b][1,2,4]-triazoles, which are achieved via cyclocondensation under specific conditions (Mogilaiah et al., 2007). This process results in products with good yields and high purity.
Catalytic Activity in Metal Complexes
(1,5-Naphthyridin-3-yl)methanol derivatives have been used in the preparation of dinickel complexes that exhibit significant catalytic activity. These complexes show improved catalytic performance in certain reactions, like the homo-coupling of terminal alkynes, using oxygen as the oxidant (Cheng et al., 2012).
Facilitating Efficient Synthesis Methods
This compound also facilitates efficient synthesis methods, such as the microwave-induced Friedlander condensation. This method significantly reduces reaction time and improves yields for the synthesis of 1,8-naphthyridines (Mogilaiah & Reddy, 2002).
Antibacterial Activity
Derivatives of (1,5-Naphthyridin-3-yl)methanol have been shown to possess antibacterial properties. For instance, specific synthesized compounds exhibited antibacterial activity, demonstrating the potential of these derivatives in the development of antibacterial agents (Mogilaiah et al., 2009).
Photophysical Studies
Photophysical studies involving (1,5-Naphthyridin-3-yl)methanol derivatives are also noteworthy. The investigation of such compounds can provide valuable insights into their electronic and structural properties, which can be applied in various fields, including material science and photonics (Che et al., 2001).
Safety And Hazards
“(1,5-Naphthyridin-3-yl)methanol” is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and, in case of contact, rinsing cautiously with water for several minutes .
Future Directions
The future directions for research on “(1,5-Naphthyridin-3-yl)methanol” and related compounds could involve further exploration of their synthesis, reactivity, and applications . Given their significant importance in the field of medicinal chemistry due to their wide variety of biological activities, these compounds are likely to continue to be a focus of research .
properties
IUPAC Name |
1,5-naphthyridin-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-5,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONKMHAKOWUIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)CO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309748 | |
Record name | 1,5-Naphthyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-Naphthyridin-3-yl)methanol | |
CAS RN |
1261365-54-1 | |
Record name | 1,5-Naphthyridine-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Naphthyridine-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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